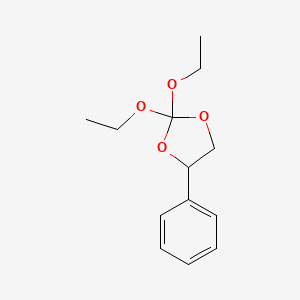

2,2-Diethoxy-4-phenyl-1,3-dioxolane

Description

Historical Context and Evolution of 1,3-Dioxolane (B20135) Research in Organic Synthesis

The journey of 1,3-dioxolane research began with early 20th-century explorations into carbonyl protection strategies. The foundational work on cyclic acetals highlighted their crucial role in multi-step synthetic pathways. smolecule.com The initial synthesis of 1,3-dioxolane from ethylene (B1197577) glycol and formaldehyde (B43269) showcased its effectiveness in masking the reactivity of carbonyl groups under diverse reaction conditions. smolecule.com This led to extensive research into substituted derivatives to enhance stability and control reactivity. The introduction of substituents at various positions on the dioxolane ring, such as aryl and alkyl groups, expanded their applications. nih.gov The development of chiral 1,3-dioxolanes, for instance, became pivotal in asymmetric synthesis, where stereochemical control is paramount. nih.gov

Structural Characteristics and Chemical Classifications of 2,2-Diethoxy-4-phenyl-1,3-dioxolane within Orthoester Chemistry

2,2-Diethoxy-4-phenyl-1,3-dioxolane is a distinct member of the 1,3-dioxolane family, characterized by the presence of two ethoxy groups at the C2 position and a phenyl group at the C4 position. This substitution pattern places it within the chemical class of orthoesters. Orthoesters are compounds containing three alkoxy groups attached to a single carbon atom. In this case, the cyclic nature of the dioxolane ring incorporates two of these oxygen atoms.

The molecular architecture of 2,2-diethoxy-4-phenyl-1,3-dioxolane imparts specific properties. The rigid 1,3-dioxolane ring provides a defined spatial arrangement of its substituents. smolecule.com The two electron-donating ethoxy groups at the C2 position play a crucial role in stabilizing transition states, particularly in reactions proceeding through SN1 or SN2 mechanisms. smolecule.com The phenyl group at C4 introduces aromatic character, influencing the molecule's solubility and potential for π-stacking interactions. smolecule.com

Table 1: Structural Features and Their Functional Implications in 2,2-Diethoxy-4-phenyl-1,3-dioxolane

| Structural Element | Functional Role | Synthetic Benefit |

| 1,3-Dioxolane ring | Rigid cyclic framework | Enforces precise spatial arrangement of substituents. smolecule.com |

| 2,2-Diethoxy groups | Electron-donating substituents | Stabilizes transition states in acid-catalyzed reactions. smolecule.com |

| 4-Phenyl substitution | π-Conjugation system | Modulates solubility and allows for aromatic interactions. smolecule.com |

Contemporary Research Challenges and Opportunities in the Field of Substituted 1,3-Dioxolanes

Modern research in substituted 1,3-dioxolanes is focused on several key areas. A significant challenge lies in the development of highly efficient and stereoselective synthetic methods. While numerous approaches exist for the synthesis of 1,3-dioxolanes, the demand for greener, more atom-economical, and catalytic methods persists. rsc.org The use of solid acid catalysts, such as Montmorillonite K10, has shown promise in this regard. nih.gov

The synthesis of enantiomerically pure chiral 1,3-dioxolanes remains a major objective, as the absolute configuration of these compounds is critical for their biological activity and application in asymmetric catalysis. nih.gov Researchers are exploring novel chiral catalysts and starting materials to achieve high enantiomeric excesses. nih.gov

Furthermore, the functionalization of the 1,3-dioxolane ring at various positions continues to be an area of active investigation. The introduction of diverse substituents can lead to compounds with novel biological activities, such as antibacterial, antifungal, and antitumor properties. nih.govnih.govresearchgate.net The exploration of 1,3-dioxolane derivatives as modulators of multidrug resistance in cancer cells represents a promising frontier. nih.gov

Overview of Advanced Synthetic Utility and Methodological Development for Dioxolane Scaffolds

The synthetic utility of dioxolane scaffolds is extensive and continues to expand. Beyond their traditional role as protecting groups, they serve as versatile building blocks in the synthesis of complex molecules. organic-chemistry.org For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane has been developed as a stable and efficient formylating agent. organic-chemistry.org

Methodological advancements are focused on creating more efficient and milder conditions for both the formation and deprotection of 1,3-dioxolanes. organic-chemistry.org The use of reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst allows for the smooth preparation of cyclic acetals under mild conditions. organic-chemistry.org Conversely, efficient deprotection methods, such as the use of NaBArF4 in water, offer rapid and selective removal of the dioxolane protecting group. wikipedia.org

The development of radical reactions involving 1,3-dioxolane has also opened new avenues for C-C bond formation. A metal-free, redox-neutral process for the site-specific addition of 1,3-dioxolane to imines has been reported, providing access to protected α-amino aldehydes. organic-chemistry.org Additionally, the use of 1,3-dioxolanes in asymmetric 1,3-dipolar cycloaddition reactions, catalyzed by chiral metal complexes, has enabled the synthesis of highly substituted, enantioenriched 1,3-dioxolanes. organic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

61562-26-3 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2,2-diethoxy-4-phenyl-1,3-dioxolane |

InChI |

InChI=1S/C13H18O4/c1-3-14-13(15-4-2)16-10-12(17-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |

InChI Key |

AUJXPRNBDPNXAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(OCC(O1)C2=CC=CC=C2)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane and Congeneric Structures

Catalytic Acetalization and Ketalization Strategies for 1,3-Dioxolane (B20135) Formation

The formation of the 1,3-dioxolane ring is typically achieved through the acetalization or ketalization of a carbonyl compound with a 1,2-diol. This reaction is a cornerstone of organic synthesis, often employed for the protection of carbonyl groups. mdpi.com The choice of catalyst is paramount in these transformations, influencing reaction rates, yields, and selectivity.

Both Brønsted and Lewis acids are widely employed to catalyze the formation of 1,3-dioxolanes. organic-chemistry.org Brønsted acids, such as p-toluenesulfonic acid, sulfuric acid, and hydrochloric acid, protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the diol. acs.org Lewis acids, on the other hand, coordinate to the carbonyl oxygen to achieve a similar activation. Common Lewis acid catalysts include metal salts like zirconium tetrachloride (ZrCl4) and iron(III) chloride (FeCl3), which have demonstrated high efficiency in these reactions. organic-chemistry.orgacs.org

The catalytic activity of these acids is crucial, as an excess can lead to undesired side reactions or hydrolysis of the formed acetal (B89532) or ketal. acs.org The development of dual catalytic systems, combining a Brønsted acid and a Lewis acid, has also been explored to enhance reaction efficiency. nih.gov For instance, a cooperative system can promote C-C bond formation under mild conditions. nih.gov

Table 1: Comparison of Various Catalysts in Dioxolane Synthesis

| Catalyst Type | Specific Catalyst Example | Substrates | Key Findings | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Aldehydes/ketones and diols | Standard catalyst, often requires removal of water. organic-chemistry.orgchemicalbook.com | organic-chemistry.orgchemicalbook.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl4) | Carbonyl compounds | Highly efficient and chemoselective under mild conditions. organic-chemistry.org | organic-chemistry.org |

| Lewis Acid | Zeolite encapsulated Co(II) complexes | Styrene (B11656) oxide and acetone (B3395972) | Good to excellent yields of 2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742). ajol.inforesearchgate.net | ajol.inforesearchgate.net |

| Dual Catalyst | Brønsted acid/Lewis acid system | Chromene acetals and diazoesters | Efficient C-C bond formation under mild conditions. nih.gov | nih.gov |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free, or neat, reaction conditions are highly desirable as they reduce waste and can lead to improved reaction kinetics. Several studies have reported successful 1,3-dioxolane synthesis under solvent-free conditions, often coupled with microwave irradiation to accelerate the reaction. scielo.br For example, a highly efficient catalytic system using CoCl2 and dimethylglyoxime (B607122) has been developed for the acetalization and ketalization of various carbonyl compounds with polyhydric alcohols under solvent-free and mild conditions. mdpi.com The use of solid acid catalysts, such as sulfonated silica, also presents a green alternative, allowing for easy catalyst recovery and reuse. scielo.br

The synthesis of substituted dioxolanes, such as 2,2-diethoxy-4-phenyl-1,3-dioxolane, often requires precise control over regioselectivity and chemoselectivity. Regioselectivity refers to the preferential reaction at one of several possible positions, while chemoselectivity is the selective reaction of one functional group in the presence of others. youtube.com For example, in the reaction of a molecule with multiple hydroxyl groups, a regioselective catalyst will favor the formation of the dioxolane at a specific diol unit. Similarly, in a molecule containing both an aldehyde and a ketone, a chemoselective catalyst can preferentially protect one carbonyl group over the other. acs.org The development of such selective protocols is crucial for the synthesis of complex molecules with multiple functional groups. nih.gov

Precursor Selection and Design for the Synthesis of 2,2-Diethoxy-4-phenyl-1,3-dioxolane

The specific structure of 2,2-diethoxy-4-phenyl-1,3-dioxolane necessitates careful consideration of the starting materials to introduce the phenyl group at the C-4 position and the geminal diethoxy groups at the C-2 position.

The phenyl group at the C-4 position is typically introduced by using a precursor that already contains this moiety. One common strategy involves the reaction of styrene oxide with a ketone or aldehyde in the presence of a catalyst. ajol.inforesearchgate.net For instance, the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane has been achieved by reacting styrene oxide with acetone using zeolite-encapsulated metal complexes as catalysts. ajol.inforesearchgate.net

Another straightforward approach is to start with phenyl-1,2-ethanediol (styrene glycol) and react it with a suitable carbonyl compound or its equivalent. This diol already possesses the required phenyl-substituted backbone for the C-4 and C-5 positions of the dioxolane ring. The reaction of phenyl-1,2-ethanediol with an appropriate precursor for the C-2 position under acidic conditions will yield the desired 4-phenyl-1,3-dioxolane (B91909).

The introduction of the two ethoxy groups at the C-2 position of the dioxolane ring is a key step in the synthesis of the target compound. Orthoester reagents, such as triethyl orthoformate or other trialkyl orthoacetates, are excellent precursors for this purpose. organic-chemistry.orgwikipedia.org These reagents can react with a 1,2-diol in the presence of an acid catalyst to form the corresponding 2,2-dialkoxy-1,3-dioxolane. In the case of 2,2-diethoxy-4-phenyl-1,3-dioxolane, the reaction would involve phenyl-1,2-ethanediol and a suitable orthoester like triethyl orthoacetate under acidic catalysis. Orthoesters are readily hydrolyzed in mild aqueous acid to form esters and alcohols. wikipedia.org

Table 2: Precursor Strategies for 2,2-Diethoxy-4-phenyl-1,3-dioxolane Synthesis

| Position | Moiety to Introduce | Precursor Strategy | Example Precursor(s) | Reference |

| C-4 | Phenyl | From Styrene Derivatives | Styrene oxide | ajol.inforesearchgate.net |

| C-4 | Phenyl | From Pre-formed Diols | Phenyl-1,2-ethanediol | - |

| C-2 | Geminal Diethoxy | Orthoester Reagents | Triethyl orthoacetate | organic-chemistry.orgwikipedia.org |

Advanced Synthetic Transformations Leading to 2,2-Diethoxy-4-phenyl-1,3-dioxolane Derivatives

Modern organic synthesis has moved beyond classical stepwise approaches to embrace more elegant and efficient strategies. For the preparation of 2,2-diethoxy-4-phenyl-1,3-dioxolane and related derivatives, advanced transformations such as transacetalization, exchange reactions, and tandem or one-pot sequences are at the forefront of synthetic innovation. These methodologies offer significant advantages, including reduced reaction times, milder conditions, and the ability to construct complex molecules from simple precursors in a single operation.

Transacetalization and related orthoester exchange reactions represent a powerful and versatile method for the synthesis of 2,2-dialkoxy-1,3-dioxolanes. d-nb.inforsc.org This approach is typically acid-catalyzed and involves the reaction of a diol with an orthoester. In the context of synthesizing 2,2-diethoxy-4-phenyl-1,3-dioxolane, this would involve the reaction of 1-phenyl-1,2-ethanediol (B126754) with a trialkyl orthoester, such as triethyl orthoformate.

The reaction proceeds under thermodynamic control, allowing for the exchange of alkoxy groups between the orthoester and the diol. d-nb.info The equilibrium can often be driven to favor the formation of the desired dioxolane by removing the alcohol byproduct (e.g., ethanol) through distillation. The reaction is generally reversible and can be catalyzed by both Brønsted and Lewis acids. dntb.gov.ua The reactivity in these exchange reactions is influenced by the electronic nature of the substituents on the orthoester, with electron-rich orthoesters being more reactive. nih.gov

The scope of this reaction is broad, accommodating a variety of diols and orthoesters, which allows for the synthesis of a diverse library of dioxolane derivatives.

Table 1: Examples of Acid-Catalyzed Orthoester Exchange Reactions

| Orthoester Reactant | Diol/Alcohol Reactant | Catalyst | Product | Notes |

|---|---|---|---|---|

| Triethyl Orthoformate | 1-Phenyl-1,2-ethanediol | Trifluoroacetic Acid (TFA) | 2-Ethoxy-4-phenyl-1,3-dioxolane & 2,2-Diethoxy-4-phenyl-1,3-dioxolane | Equilibrium mixture often formed. |

| Trimethyl Orthoformate | Glycerol | BSMImHSO4 (Ionic Liquid) | 4-(Dimethoxymethoxy)methyl)-2-methoxy-1,3-dioxolane | Demonstrates use of ionic liquid catalysts. dntb.gov.ua |

| Triethyl Orthoacetate | Ethylene (B1197577) Glycol | p-Toluenesulfonic Acid (p-TsOH) | 2-Ethoxy-2-methyl-1,3-dioxolane | Illustrates variation in the orthoester substituent. |

| Triethyl Orthobenzoate | 1,2-Propanediol | Sulfuric Acid (H₂SO₄) | 2-Ethoxy-4-methyl-2-phenyl-1,3-dioxolane | Shows synthesis with substituted diols. |

The formation of the 4-phenyl-1,3-dioxolane ring can be integrated into such sequences. A plausible tandem approach for the synthesis of 2,2-diethoxy-4-phenyl-1,3-dioxolane could start from styrene oxide. In the first step, acid-catalyzed hydrolysis or reaction with a diol source would open the epoxide ring to form 1-phenyl-1,2-ethanediol in situ. Without isolation, this intermediate would then react with an orthoester present in the same pot to yield the final product. The reaction of epoxides with ketones to form 1,3-dioxolanes is a known transformation and provides a precedent for this type of one-pot process. chemicalforums.com

Another strategy involves domino reactions where the formation of the dioxolane is a key step in a more complex molecular construction. For instance, a Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction can lead to complex polycyclic systems incorporating a dioxolane moiety. While not directly yielding the target compound, these advanced methods highlight the potential for incorporating dioxolane synthesis into intricate molecular architectures.

Table 2: Illustrative One-Pot and Tandem Reactions for Dioxolane Synthesis

| Starting Material(s) | Reagent(s) | Key Transformation(s) | Product Class | Reference/Concept |

|---|---|---|---|---|

| Styrene Oxide, Acetone | Cu(OTf)₂ (Lewis Acid) | Epoxide opening / Ketalization | 2,2-Dimethyl-4-phenyl-1,3-dioxolane | Demonstrates one-pot synthesis from an epoxide. chemicalforums.com |

| 4-Nitrobenzaldehyde, Ethylene Glycol, Glucose | Toluene, NaOH | Acetalization / Nitro-group reduction | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | A multi-step one-pot synthesis. mdpi.com |

| Aldehyde, 1,3-Dicarbonyl Compound | Base, Diene/Dienophile | Knoevenagel condensation / Diels-Alder | Complex Polycyclic Dioxolane Derivatives | Conceptual domino reaction sequence. |

| p-Quinol, Aldehyde | Brønsted Acid | Acetalization / Michael Cascade | Stereoselective Dioxolanes | Desymmetrization via a cascade reaction. |

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles for 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane

Mechanistic Pathways of Acid-Catalyzed Dioxolane Ring-Opening and Hydrolysis

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 2,2-diethoxy-4-phenyl-1,3-dioxolane, proceeds through a well-established mechanistic pathway. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst. libretexts.orglibretexts.org This protonation creates a good leaving group, facilitating the cleavage of a carbon-oxygen bond. libretexts.org

The hydrolysis of acetals and ketals, such as 2,2-diethoxy-4-phenyl-1,3-dioxolane, can be catalyzed by various acids, and the reaction rate is influenced by the specific catalyst used. acs.org For instance, the use of a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can lead to the rapid deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025). wikipedia.org

The general mechanism for acid-catalyzed hydrolysis involves the following key steps:

Protonation of a ring oxygen atom.

Cleavage of the C-O bond to form a carbocation or an oxocarbenium ion intermediate. researchgate.net

Nucleophilic attack by water on the carbocationic center.

Deprotonation to yield the final diol and ketone or aldehyde products.

Studies on Thermally Induced Transformations and Decomposition Mechanisms of 1,3-Dioxolanes

The thermal stability and decomposition pathways of 1,3-dioxolanes are crucial for their application in various chemical processes. Studies on the gas-phase thermal decomposition of related compounds, such as 2-methyl-1,3-dioxolane (B1212220) and 2,2-dimethyl-1,3-dioxolane (B146691), reveal that these reactions are typically unimolecular and follow first-order kinetics. researchgate.net The decomposition of these compounds in the presence of a free radical suppressor suggests that the primary pathway is a non-radical, concerted, or stepwise mechanism. researchgate.net

The main products from the thermal decomposition of 2-substituted and 2,2-disubstituted 1,3-dioxolanes are typically an aldehyde or ketone and an alkene. researchgate.net For 2,2-diethoxy-4-phenyl-1,3-dioxolane, the expected products of thermal decomposition would be phenylacetaldehyde (B1677652) and ethylene (B1197577), along with ethanol.

The kinetics of the pyrolysis of similar cyclic acetals have been determined, providing insight into the energy barriers of these reactions. researchgate.net For example, the Arrhenius parameters for the decomposition of 2,2-dimethyl-1,3-dioxolane have been reported, indicating a significant activation energy for the process. researchgate.net

| Compound | Temperature Range (°C) | Pressure Range (Torr) | log k (s⁻¹) | Reference |

| 2-Methyl-1,3-dioxolane | 459-490 | 46-113 | (13.61 ± 0.12) - (242.1 ± 1.0)/(2.303RT) | researchgate.net |

| 2,2-Dimethyl-1,3-dioxolane | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | researchgate.net |

| Cyclopentanone ethylene ketal | 459-490 | 46-113 | (14.16 ± 0.14) - (253.7 ± 2.0)/(2.303RT) | researchgate.net |

Table 1: Kinetic Data for the Thermal Decomposition of Selected 1,3-Dioxolanes.

Electrophilic and Nucleophilic Reactivity at the Dioxolane Ring System and its Substituents

The 1,3-dioxolane (B20135) ring system exhibits reactivity towards both electrophiles and nucleophiles. The oxygen atoms of the dioxolane ring are nucleophilic and can react with electrophiles. As discussed in the acid-catalyzed hydrolysis section, protonation is a key electrophilic step. Other electrophiles can also interact with the ring oxygens.

The carbon atoms of the dioxolane ring, particularly the C2 carbon, can be susceptible to nucleophilic attack, especially when activated. For instance, the formation of a 1,3-dioxolan-2-yl cation intermediate allows for subsequent nucleophilic attack at the C2 position. mdpi.com This reactivity is harnessed in various synthetic methodologies. mdpi.com

The substituents on the dioxolane ring also influence its reactivity. The phenyl group at the C4 position of 2,2-diethoxy-4-phenyl-1,3-dioxolane can undergo typical electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid cleavage of the dioxolane ring. The ethoxy groups at the C2 position can be involved in transacetalization reactions. researchgate.net

Furthermore, the dioxolane ring itself can act as a nucleophile in certain reactions. For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been reported, proceeding through a radical chain process. organic-chemistry.org

Radical-Mediated Transformations and Polymerization Mechanisms of Cyclic Ketene (B1206846) Acetals (e.g., 2-methylene-1,3-dioxolanes) and their Relevance

While 2,2-diethoxy-4-phenyl-1,3-dioxolane itself is not a cyclic ketene acetal (B89532) (CKA), the study of CKA polymerization is highly relevant to understanding the radical chemistry of related dioxolane structures. CKAs, such as 2-methylene-1,3-dioxolanes, undergo radical ring-opening polymerization (rROP) to produce polyesters. rsc.orgchemrxiv.orgchemrxiv.org This process combines the advantages of radical polymerization with ring-opening polymerization, offering a robust method for polyester (B1180765) synthesis under mild conditions. chemrxiv.orgchemrxiv.org

The mechanism of rROP involves the addition of a radical to the exocyclic double bond of the CKA. nih.gov The resulting radical intermediate can then undergo a β-scission of a C-O bond in the ring, leading to the formation of an ester linkage and a new radical that propagates the polymerization. chemrxiv.org However, a competing pathway is the direct propagation of the radical without ring opening, which results in the incorporation of acetal units into the polymer backbone. chemrxiv.org The balance between these two pathways is a critical factor in determining the final polymer structure. chemrxiv.org

The structure of the CKA monomer significantly influences the extent of ring-opening. For example, the presence of an aromatic ring in the β-position to the cyclic acetal functionality does not appear to be a key factor in promoting ring-opening. chemrxiv.org The synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) has been reported, and its use in controlling the nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) demonstrates the utility of such monomers in creating degradable polymers. rsc.org

Stereoelectronic Effects and Conformational Control in Dioxolane Reactivity

Stereoelectronic effects play a crucial role in the reactivity and conformation of 1,3-dioxolanes. figshare.comnih.govacs.org The anomeric effect, which involves the interaction between the lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond, is a key factor in stabilizing certain conformations. figshare.comnih.govacs.org In 1,3-dioxolanes, this effect influences the bond lengths and angles within the ring.

Computational studies have shown that the balance of several hyperconjugative interactions, including σC-X → σC-H and np(X) → σC-H, is necessary to explain the observed geometries and reactivities. figshare.comnih.govacs.org These interactions can affect the ease of bond cleavage and the stereochemical outcome of reactions.

The conformation of the 1,3-dioxolane ring, which is typically an envelope or twist conformation, is influenced by the substituents on the ring. acs.org The phenyl group at the C4 position of 2,2-diethoxy-4-phenyl-1,3-dioxolane will have preferred orientations to minimize steric interactions and maximize favorable stereoelectronic interactions. This conformational preference can, in turn, influence the accessibility of different sites for reaction and the stereoselectivity of transformations. For example, the stereoselective formation of substituted 1,3-dioxolanes can be achieved by controlling the stereochemistry of the intermediates. mdpi.com

Stereochemical Investigations of 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane and Chiral Derivatives

Diastereoselectivity and Enantioselectivity in the Formation of Phenyl-Substituted Dioxolanes

The synthesis of phenyl-substituted dioxolanes, such as 2,2-diethoxy-4-phenyl-1,3-dioxolane, often involves the formation of one or more stereocenters. The relative configuration of these centers (diastereoselectivity) and the preferential formation of one enantiomer over the other (enantioselectivity) are critical considerations in modern synthetic chemistry.

The condensation of α-hydroxy acids like mandelic acid with aldehydes or ketones is a common route to 2-alkyl-substituted 5-phenyl-1,3-dioxolan-4-ones, with diastereoselectivities often exceeding 95%. researchgate.net The reaction of racemic or optically pure mandelic acid with aldehydes and ketones can be efficiently carried out under microwave irradiation without a solvent to produce these dioxolanones in good yields. researchgate.net

Tandem reactions represent another powerful strategy. For instance, a two-component reaction of 2-diazo-3,5-dioxo-6-ynoates with aldehydes, catalyzed by a silver and rhodium system, can produce 2-(1,3-dioxolanes-4-yl)-4H-pyran-4-ones with high diastereoselectivity under mild conditions. researchgate.net Similarly, organocatalytic formal [3+2] cycloaddition reactions using cinchona-alkaloid-based catalysts can synthesize 1,3-dioxolanes from γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov

The choice of reactants and catalysts significantly influences the stereochemical outcome. For example, the reaction of enynones with enamines catalyzed by silver(I) leads to highly substituted furan (B31954) rings, demonstrating high chemoselectivity. researchgate.net In the context of creating chiral centers adjacent to the dioxolane ring, Michael additions of the anion derived from (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one to electrophiles like butenolide or β-nitrostyrenes proceed with high stereoselectivity, yielding a single stereoisomer in some cases. mdpi.com

Table 1: Examples of Stereoselectivity in Phenyl-Dioxolane Formation

| Reactants | Catalyst/Conditions | Product Type | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Mandelic acid, Aldehydes/Ketones | Microwave irradiation, solvent-free | 5-Phenyl-1,3-dioxolan-4-one | Diastereoselectivity > 95% | researchgate.net |

| γ-Hydroxy-α,β-unsaturated ketones, Aldehydes | Cinchona-alkaloid-thiourea organocatalyst | 1,3-Dioxolane (B20135) | High enantioselectivity | nih.gov |

| 2-Diazo-3,5-dioxo-6-ynoates, Aldehydes | AgSbF₆/Rh₂(OAc)₄ | 2-(1,3-Dioxolanes-4-yl)-4H-pyran-4-one | High diastereoselectivity | researchgate.net |

Application of Chiral Auxiliaries and Asymmetric Catalysis in Dioxolane Chemistry

To achieve high levels of enantioselectivity in the synthesis of chiral dioxolanes, chemists employ two primary strategies: the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. wikipedia.orgresearchgate.net A classic example involves using dioxolanones derived from readily available, enantiomerically pure α-hydroxy acids like lactic acid or mandelic acid. mdpi.com These chiral 1,3-dioxolan-4-ones can be alkylated with high diastereoselectivity. mdpi.com Other widely used auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.orgresearchgate.netnih.gov The auxiliary provides a sterically defined environment that biases the approach of reagents to one face of the molecule. researchgate.netscielo.org.mx

Asymmetric catalysis , on the other hand, utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. This approach is often more atom-economical. youtube.com In dioxolane synthesis, organocatalysts, such as those derived from proline or cinchona alkaloids, have proven effective. nih.govnih.gov For instance, a novel formal [3+2] cycloaddition for synthesizing 1,3-dioxolanes is catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov Chiral ketones have also been designed and synthesized to act as highly efficient catalysts for the asymmetric epoxidation of olefins, which can be a step in a pathway toward chiral dioxolane-containing structures. hku.hk

Table 2: Strategies for Asymmetric Synthesis in Dioxolane Chemistry

| Strategy | Method/Reagent | Application Example | Selectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael addition to nitroalkenes | High diastereoselectivity | mdpi.com |

| Chiral Auxiliary | Evans' Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions | High diastereoselectivity (up to 32:1 dr) | wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | Cinchona-alkaloid-thiourea | Formal [3+2] cycloaddition for 1,3-dioxolanes | High enantioselectivity | nih.gov |

| Asymmetric Catalysis | Proline-derived organocatalyst / Cu(OTf)₂ | Asymmetric aldol reaction to form chiral 1,3-keto alcohols | >99% ee | nih.gov |

Conformational Analysis and Chirality Transfer in Dioxolane-Containing Systems

The three-dimensional shape, or conformation, of the 1,3-dioxolane ring is a key factor determining its reactivity and the stereochemical outcome of reactions. The five-membered dioxolane ring is not planar and typically adopts an envelope or twist conformation. acs.org The energetic preference for a particular conformation is influenced by the substituents on the ring. For 5-substituted 1,3-dioxanes, quantum-chemical studies have revealed the potential energy surfaces and pathways for conformational isomerizations between chair and twist forms. researchgate.net In 2-aryl-4,5-dimethyl-1,3-dioxolanes, the chiral dioxolane ring is the predominant factor in determining cholesteric induction, with the rotamer population around the aromatic ring having only a marginal influence. nih.gov

Chirality transfer refers to the transmission of stereochemical information from a chiral entity (like a catalyst, solvent, or an existing stereocenter) to a prochiral center within a molecule or to another molecule. csic.esrsc.org In dioxolane systems, the chirality of the C-4 phenyl group and other substituents can dictate the stereochemistry of newly formed centers. For example, the TiCl₄-promoted isomerization of 4-phenyldioxolanes to 2-benzopyrans shows that the stereochemistry at C-4 and C-5 of the dioxolane is transferred unaltered to C-4 and C-3 of the resulting benzopyran. researchgate.net The conformation of the dioxolane ring and the transition state of the reaction are crucial for this transfer of chirality. researchgate.net

This phenomenon is also observed in supramolecular chemistry, where chirality can be transferred from a chiral host to an achiral guest molecule or from chiral solvents to a solute. rsc.orgrsc.org Studies on chiral graphene quantum dots have also demonstrated chirality transfer to pyrene (B120774) molecules in supramolecular aggregates. nih.gov This principle underscores how a chiral environment, whether intramolecular or external, can induce chirality in a predictable manner. csic.es

Resolution Techniques for Enantiomerically Pure 2,2-Diethoxy-4-phenyl-1,3-dioxolane Analogues

While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution remains a vital technique for separating racemic mixtures. Resolution involves separating enantiomers, often by converting them into diastereomers with a chiral resolving agent, separating the diastereomers by physical means (like crystallization or chromatography), and then removing the resolving agent.

For dioxolane derivatives, chromatographic methods are particularly powerful. Supercritical fluid chromatography (SFC) has been successfully used for the chiral separation of four different 1,3-dioxolane derivatives on an amylose-based column. nih.gov The study highlighted that the nature of the organic modifier used in the mobile phase has the most significant impact on chiral resolution, more so than the polarity of the mobile phase itself. nih.gov The optimal modifier was found to be specific to the molecular structure of each compound, indicating that method development is crucial for each unique analogue. nih.gov

High-performance liquid chromatography (HPLC) using chiral stationary phases is another common and effective method for determining the enantiomeric excess of chiral compounds, including chiral keto alcohols and diols that can be precursors to or derived from dioxolanes. nih.gov

While specific resolution data for 2,2-diethoxy-4-phenyl-1,3-dioxolane is not detailed in the available literature, the successful application of chiral SFC and HPLC to its analogues provides a clear pathway for achieving its separation into enantiomerically pure forms.

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,2-Diethoxy-4-phenyl-1,3-dioxolane, offering detailed insights into its constitution and spatial arrangement.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental framework for assigning the chemical environments of the protons and carbons within the molecule. In a typical ¹H NMR spectrum, the phenyl protons appear as a multiplet in the aromatic region, while the protons of the dioxolane ring and the ethoxy groups resonate in the aliphatic region. The benzylic proton at the C4 position is a key diagnostic signal. Similarly, the ¹³C NMR spectrum displays distinct signals for the phenyl carbons, the acetal (B89532) carbon (C2), the C4 and C5 carbons of the dioxolane ring, and the carbons of the ethoxy groups.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these resonances and elucidating the connectivity and spatial relationships between different parts of the molecule. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For 2,2-Diethoxy-4-phenyl-1,3-dioxolane, COSY spectra would show correlations between the benzylic proton (H4) and the methylene (B1212753) protons on the dioxolane ring (H5), as well as between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comprinceton.eduuvic.ca This is crucial for assigning the ¹³C resonances based on the already assigned ¹H signals. For instance, the signal for the benzylic proton (H4) will correlate with the signal for the C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. princeton.eduunifr.ch For 2,2-Diethoxy-4-phenyl-1,3-dioxolane, NOESY can reveal through-space interactions between the phenyl protons and specific protons on the dioxolane ring and ethoxy groups, helping to define the preferred conformation of the phenyl substituent relative to the dioxolane ring.

A representative table of expected NMR data is provided below. Note that actual chemical shifts can vary depending on the solvent and other experimental conditions. carlroth.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |

| Phenyl-H | ~7.2-7.4 (m) | ~125-140 | COSY with other Phenyl-H; NOESY with H4 and H5 |

| H4 (Benzylic) | ~5.0-5.5 (dd) | ~75-85 | COSY with H5; HSQC with C4; HMBC with Phenyl-C and C2 |

| H5 (Methylene) | ~3.8-4.5 (m) | ~65-75 | COSY with H4; HSQC with C5; HMBC with C4 and C2 |

| O-CH₂-CH₃ | ~3.4-3.8 (q) | ~58-65 | COSY with -CH₃; HSQC with O-CH₂; HMBC with C2 |

| O-CH₂-CH₃ | ~1.1-1.3 (t) | ~14-16 | COSY with -CH₂-; HSQC with -CH₃; HMBC with O-CH₂ |

| C2 (Acetal) | - | ~110-120 | HMBC with H4, H5, and ethoxy protons |

| Note: This table is illustrative. Actual values may vary. m = multiplet, dd = doublet of doublets, q = quartet, t = triplet. |

The five-membered dioxolane ring is not planar and undergoes rapid conformational exchange processes, primarily through pseudorotation. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational dynamics. auremn.org.brunibas.itnih.govresearchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers associated with conformational interconversions.

For 2,2-Diethoxy-4-phenyl-1,3-dioxolane, DNMR studies could be used to investigate the pseudorotational pathway of the dioxolane ring and the rotational barrier of the phenyl group. At low temperatures, the conformational exchange may become slow on the NMR timescale, leading to the appearance of distinct signals for protons in different conformational environments. As the temperature is increased, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these temperature-dependent spectral changes allows for the determination of thermodynamic and kinetic parameters for the conformational processes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of 2,2-Diethoxy-4-phenyl-1,3-dioxolane. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. acs.org

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification purposes. For 2,2-Diethoxy-4-phenyl-1,3-dioxolane, common fragmentation pathways would likely involve the loss of an ethoxy group, cleavage of the dioxolane ring, and fragmentation of the phenyl group. docbrown.infodocbrown.infomiamioh.eduresearchgate.netnih.gov

A plausible fragmentation pathway could initiate with the formation of a molecular ion [M]⁺. Subsequent fragmentation could involve:

Loss of an ethoxy radical (•OCH₂CH₃) to form an [M - 45]⁺ ion.

Cleavage of the C-O bond in the dioxolane ring followed by rearrangement.

Formation of a benzaldehyde (B42025) radical cation or related phenyl-containing fragments.

| m/z | Possible Fragment | Significance |

| 224 | [C₁₃H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 179 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 149 | [M - C₃H₇O]⁺ | Loss of a larger fragment from the dioxolane ring and ethoxy group |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| Note: This table represents a hypothetical fragmentation pattern. Actual fragments may differ. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present. auremn.org.brrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of 2,2-Diethoxy-4-phenyl-1,3-dioxolane would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether and acetal functionalities, and the skeletal vibrations of the phenyl and dioxolane rings. The presence of strong C-O stretching bands is a key indicator of the dioxolane and ethoxy groups. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and symmetric vibrations. nih.govspectrabase.comchemicalbook.comresearchgate.net The aromatic ring breathing modes are often strong in the Raman spectrum. Conformational changes in the dioxolane ring can also lead to subtle shifts in the vibrational frequencies, which can be studied using these techniques.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| C-O Stretch (Acetal/Ether) | 1200-1000 (strong) | 1200-1000 |

| Phenyl Ring C=C Stretch | ~1600, ~1500, ~1450 | ~1600, ~1000 (ring breathing) |

| Note: This table provides general ranges for the expected vibrational frequencies. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Elucidation of Crystalline Derivatives

For crystalline derivatives of 2,2-Diethoxy-4-phenyl-1,3-dioxolane, single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure in the solid state. researchgate.netmdpi.commdpi.comrsc.org This technique can provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the relative and absolute stereochemistry of chiral centers. The resulting crystal structure would definitively confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the crystalline lattice, including the pucker of the dioxolane ring and the orientation of the phenyl and ethoxy substituents.

Chiroptical Methods (e.g., Circular Dichroism) for Probing Chiral Dioxolane Structures

Since 2,2-Diethoxy-4-phenyl-1,3-dioxolane possesses a chiral center at the C4 position, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed to study its stereochemical properties. nih.govnih.govunipi.it CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

For 2,2-Diethoxy-4-phenyl-1,3-dioxolane, the phenyl group acts as the primary chromophore. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration at the C4 center and the conformational preferences of the phenyl group relative to the chiral dioxolane ring. Theoretical calculations can be used in conjunction with experimental CD spectra to assign the absolute configuration of the enantiomers.

Computational Chemistry and Theoretical Investigations of 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in predicting the geometry, electronic properties, and reactivity of molecules. For 2,2-diethoxy-4-phenyl-1,3-dioxolane, methods like Density Functional Theory (DFT) and ab initio calculations can provide significant insights.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

Theoretical studies on the 1,3-dioxolane (B20135) ring system reveal key aspects of its electronic structure. Ab initio molecular orbital calculations have been employed to understand the conformational preferences and electronic distribution in 1,3-dioxolane and its derivatives. researchgate.net For 2,2-diethoxy-4-phenyl-1,3-dioxolane, the presence of electronegative oxygen atoms in the dioxolane ring, as well as in the ethoxy groups, dictates a non-uniform charge distribution.

The charge distribution can be quantitatively analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses would likely show a significant negative charge on the oxygen atoms and a corresponding positive charge on the adjacent carbon atoms. The phenyl group would exhibit its characteristic pattern of alternating charges due to resonance.

Table 1: Postulated Electronic Properties of 2,2-Diethoxy-4-phenyl-1,3-dioxolane based on Analogue Studies

| Property | Predicted Characteristic | Influencing Factors |

| HOMO | Likely localized on the oxygen lone pairs of the dioxolane and ethoxy groups, with some contribution from the phenyl π-system. | Electronegativity of oxygen, π-electrons of the phenyl ring. |

| LUMO | Likely associated with the antibonding σ* orbitals of the C-O bonds in the dioxolane ring and the π* orbitals of the phenyl ring. | Ring strain, nature of substituents. |

| Charge Distribution | Significant negative partial charges on all oxygen atoms. Positive partial charges on the C2 and C4 carbons of the dioxolane ring. | Inductive effects of oxygen atoms, resonance within the phenyl group. |

| Dipole Moment | A non-zero dipole moment is expected due to the asymmetrical arrangement of polar C-O bonds. | Molecular geometry, electronegativity of atoms. |

Reaction Pathway Elucidation: Transition State Geometries and Energetics

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding the energetics of chemical transformations. For 2,2-diethoxy-4-phenyl-1,3-dioxolane, a key reaction of interest is its hydrolysis, which involves the cleavage of the acetal (B89532) group.

Studies on the hydrolysis of 1,3-dioxolanes and related acetals indicate that the reaction is typically acid-catalyzed. acs.org The mechanism is believed to involve the protonation of one of the oxygen atoms, followed by the formation of an oxocarbenium ion intermediate. researchgate.net Computational methods can be used to model the geometries of the transition states involved in these steps and to calculate their activation energies. For instance, the hydrolysis of various heteroboroles, which share some structural similarities with dioxolanes, has been investigated using DFT to determine the geometries and energies of intermediates and transition states. tdl.org

While specific energetic data for 2,2-diethoxy-4-phenyl-1,3-dioxolane is not available, theoretical studies on the oxidation of 1,3-dioxolane have been performed, revealing the complexity of its reaction pathways. researchgate.net These studies can provide a basis for understanding the potential side reactions and decomposition pathways of the target molecule under various conditions.

Conformational Landscape Mapping and Stability Predictions

The 1,3-dioxolane ring is not planar and exists in various puckered conformations. The most common conformations are the "envelope" and "twist" forms. acs.org The substituents on the ring significantly influence the relative stability of these conformers. For 2,2-diethoxy-4-phenyl-1,3-dioxolane, the bulky phenyl and diethoxy groups will have a profound impact on the conformational preferences.

Computational methods can be used to perform a potential energy surface (PES) scan, which systematically explores the energies of different conformations. q-chem.com Such an analysis for 5-substituted 1,3-dioxanes has been carried out using quantum-chemical methods to reveal the pathways for conformational isomerizations. researchgate.net For the target molecule, it is expected that the conformer that minimizes the steric interactions between the phenyl group, the ethoxy groups, and the dioxolane ring will be the most stable. The relative energies of the different conformers can be calculated to predict their populations at a given temperature. libretexts.orgchemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. An MD simulation of 2,2-diethoxy-4-phenyl-1,3-dioxolane would reveal how the molecule behaves in a solvent, such as water or an organic solvent.

Studies on similar molecules, like 1,4-dioxane, in aqueous solutions have been performed using MD simulations to understand properties like density, enthalpy of mixing, and viscosity. dntb.gov.ua For 2,2-diethoxy-4-phenyl-1,3-dioxolane, MD simulations could elucidate how solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational equilibrium of the dioxolane ring and the orientation of its substituents. Furthermore, MD simulations have been employed to investigate the role of 1,3-dioxolane in the formation of CO2 hydrates, highlighting its interactions at a molecular level. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra.

For 2,2-diethoxy-4-phenyl-1,3-dioxolane, one could calculate the expected ¹H and ¹³C NMR chemical shifts and coupling constants. The accuracy of these predictions has been shown to be quite high when appropriate levels of theory and basis sets are used, and when solvent effects are taken into account. github.io The calculated spectra can then be compared with experimentally obtained spectra for validation. Similarly, the vibrational frequencies corresponding to the IR and Raman active modes can be computed. spectrabase.com For the parent 1,3-dioxolane, experimental ¹H NMR and Raman spectra are available for comparison. chemicalbook.com

Table 2: Computationally Predictable Spectroscopic Data

| Spectroscopic Technique | Predictable Parameters |

| ¹H NMR | Chemical shifts, coupling constants |

| ¹³C NMR | Chemical shifts |

| Infrared (IR) Spectroscopy | Vibrational frequencies, intensities |

| Raman Spectroscopy | Vibrational frequencies, intensities |

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Dioxolane Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR studies on 2,2-diethoxy-4-phenyl-1,3-dioxolane were found, numerous studies have been conducted on dioxolane and dioxane analogues. nih.govnih.gov

These studies have explored the antibacterial, antifungal, and other biological activities of substituted dioxolanes. researchgate.netnih.govresearchgate.net For example, a series of dioxin-containing pyrazoline derivatives have been designed and evaluated as selective HER-2 inhibitors, with 3D-QSAR models being developed to guide the design of more potent compounds. nih.govnih.gov Such studies typically involve the calculation of various molecular descriptors, which can be categorized as electronic, steric, or hydrophobic. By building a mathematical model that relates these descriptors to the observed activity, it is possible to predict the activity of new, unsynthesized compounds.

For a series of analogues of 2,2-diethoxy-4-phenyl-1,3-dioxolane, a QSAR study could be designed to explore how variations in the substituents on the phenyl ring or the replacement of the ethoxy groups with other functionalities would affect a particular property of interest.

Applications of 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Building Block for Complex Organic Molecules

Orthoesters and dioxolanes are fundamental building blocks in the synthesis of complex organic structures. The presence of a phenyl group on the dioxolane ring in 2,2-Diethoxy-4-phenyl-1,3-dioxolane offers specific steric and electronic properties that can be exploited in targeted synthesis.

While direct applications of 2,2-Diethoxy-4-phenyl-1,3-dioxolane as a precursor are not extensively documented, its derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), highlight its potential. rsc.org MPDL, derived from a related 4-phenyl-1,3-dioxolane (B91909) structure, serves as a key monomer in the production of specialty polymers. rsc.org This suggests that the 4-phenyl-1,3-dioxolane skeleton is a valuable precursor for functionalized monomers used in materials science. The phenyl substituent can be further modified to tune the properties of resulting materials, such as polymers, for applications in electronics or as tailored degradable plastics. rsc.orgnih.gov

The 1,3-dioxolane (B20135) ring is a common structural motif in many natural products and pharmacologically active compounds. For instance, the natural product Neosporol contains a 1,3-dioxolane moiety. wikipedia.org Synthetic strategies often involve the creation of this ring system from acyclic precursors. Conversely, a pre-existing functionalized dioxolane like 2,2-Diethoxy-4-phenyl-1,3-dioxolane can serve as a template. The orthoester functionality can be chemically transformed to introduce new substituents or to initiate ring-opening or rearrangement reactions, thereby leading to more complex heterocyclic systems. The phenyl group provides a site for further functionalization or can influence the stereochemical outcome of reactions at the dioxolane ring.

Strategies for Orthoester-Mediated Protecting Group Chemistry

One of the most established roles for orthoesters and the dioxolane structure is in protecting group chemistry. wikipedia.org They are primarily used to protect diols and carbonyl compounds from unwanted reactions during multi-step syntheses.

Dioxolanes are frequently used as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2- or 1,3-diols. wikipedia.org The formation of a dioxolane from a carbonyl compound and a diol (like ethylene (B1197577) glycol) is an acid-catalyzed process. wikipedia.org Similarly, an orthoester can react with a diol to form a protected derivative. The phenyl group in 2,2-Diethoxy-4-phenyl-1,3-dioxolane originates from a precursor like styrene (B11656) glycol, indicating its role in protecting this specific diol. The resulting protected diol is stable under basic and nucleophilic conditions, allowing for selective reactions at other sites of a complex molecule.

In a related context, orthoester-type protecting groups have been developed for the 2'-hydroxyl function in the chemical synthesis of RNA, demonstrating their utility in highly sensitive and complex synthetic schemes. nih.gov For example, the 4,5-bis(ethoxycarbonyl)- rsc.orgorganic-chemistry.orgdioxolan-2-yl group has been reported as a novel protecting group for this purpose. nih.gov

The removal of dioxolane and orthoester protecting groups is typically achieved under acidic conditions, which hydrolyze the acetal (B89532) or ketal back to the original diol and carbonyl compound. organic-chemistry.org The lability of the group can be tuned by the substituents on the ring. The deprotection of 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) can be accomplished in minutes using reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water. organic-chemistry.org Other methods for the deprotection of dioxolanes include the use of iodine, indium(III) trifluoromethanesulfonate (B1224126), or erbium(III) trifluoromethanesulfonate under various conditions. organic-chemistry.org

A summary of deprotection conditions for related dioxolane structures is presented below:

| Reagent | Conditions | Substrate Example | Outcome | Reference |

| NaBArF₄ | Water, 30 °C, 5 min | 2-phenyl-1,3-dioxolane | Benzaldehyde (quant.) | organic-chemistry.org |

| Iodine (catalytic) | Neutral conditions | Various acetals/ketals | High yields, tolerates sensitive groups | organic-chemistry.org |

| Nickel Boride | Methanol | 1,3-dioxolanes | Aldehydes/ketones (quant.) | rsc.org |

| Polyphosphoric Acid / Acetic Acid | 20-45 °C | 1,3-dithiolanes | Corresponding carbonyls | asianpubs.org |

This table illustrates general deprotection strategies for dioxolanes and related compounds, which are applicable to the deprotection of 2,2-Diethoxy-4-phenyl-1,3-dioxolane.

Utilization in Polymer Chemistry as Monomers for Ring-Opening Polymerizations

Cyclic orthoesters and related cyclic ketene (B1206846) acetals are valuable monomers for ring-opening polymerizations (ROP). These polymerization methods can produce biodegradable polymers with controllable properties. The incorporation of a phenyl group can enhance the thermal stability and modify the mechanical properties of the resulting polymer.

A closely related monomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been successfully used as a controlling comonomer in the nitroxide-mediated polymerization of methyl methacrylate (B99206) (MMA). rsc.org The inclusion of the MPDL monomer introduces ester linkages into the polymer backbone upon ring-opening, making the final polymer (a PMMA-rich copolymer) susceptible to hydrolytic degradation. The rate of this degradation can be controlled by varying the amount of the MPDL monomer used in the polymerization process. rsc.org This demonstrates the potential of the 4-phenyl-1,3-dioxolane scaffold, and by extension 2,2-Diethoxy-4-phenyl-1,3-dioxolane, as a source for functional monomers in the synthesis of advanced, degradable polymers.

Contribution to Stereoselective Synthesis as a Chiral Auxiliary or Ligand Precursor

Extensive research of publicly available scientific literature and chemical databases has revealed no specific documented applications of 2,2-Diethoxy-4-phenyl-1,3-dioxolane as a chiral auxiliary or as a precursor to chiral ligands in stereoselective synthesis. While the broader class of chiral dioxolanes has been explored for these purposes, scholarly articles detailing the successful use of this particular compound in asymmetric transformations, including data on enantiomeric excess, diastereomeric ratios, or specific reaction conditions, are not present in the surveyed literature.

The general principles of stereoselective synthesis often involve the use of chiral molecules to influence the stereochemical outcome of a reaction. Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that promotes the formation of one enantiomer of the product over the other.

Although structurally related compounds, such as those derived from tartaric acid or other chiral diols, have been successfully employed in these roles, there is no available evidence to suggest that 2,2-Diethoxy-4-phenyl-1,3-dioxolane has been similarly utilized or that its stereochemical properties have been harnessed to induce chirality in other molecules. The absence of research findings prevents a detailed discussion and the presentation of data tables regarding its specific contributions in this area of advanced organic synthesis.

Future Research Directions and Emerging Trends in 2,2 Diethoxy 4 Phenyl 1,3 Dioxolane Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of acetals and ketals, including 2,2-Diethoxy-4-phenyl-1,3-dioxolane, often relies on corrosive acid catalysts and hazardous solvents, generating significant waste. ijsdr.org The future of dioxolane synthesis lies in the adoption of green chemistry principles to address these environmental concerns.

A key focus will be the development of solvent-free reaction conditions. researchgate.netrsc.org Microwave-assisted synthesis has already shown promise in producing dioxolanes with high yields in the absence of a solvent. ijsdr.org Further research will likely explore other energy sources, such as ultrasound, to promote efficient and environmentally benign reactions.

The use of green solvents, like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and water, is another promising avenue. ijsdr.org Additionally, the development of bio-based solvents derived from renewable resources is gaining traction. rsc.orgrsc.orgdntb.gov.ua These solvents can significantly reduce the environmental footprint of dioxolane synthesis.

Catalyst development is also crucial. The move away from corrosive and difficult-to-handle acids like hydrochloric acid and sulfuric acid is a priority. nih.gov Research is increasingly focused on solid acid catalysts, such as clays (B1170129) (like Montmorillonite K10), zeolites, and supported reagents, which are often reusable, reducing waste and cost. researchgate.netacs.orgresearchgate.netnih.gov The use of metal-free protocols and catalysts derived from abundant and non-toxic metals will also be a significant area of investigation. ijsdr.org

Integration of Advanced Catalysis in Dioxolane Transformations

The field of catalysis is rapidly advancing, and these innovations are being applied to the synthesis and transformation of dioxolanes. Organocatalysis and photoredox catalysis, in particular, offer exciting new possibilities.

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. In the context of dioxolane chemistry, organocatalysts can provide a milder and more selective alternative to traditional acid or metal catalysts. For instance, Schreiner's thiourea (B124793) has been used as a photocatalyst in acetalization reactions. ymerdigital.com Future research will likely focus on designing new and more efficient organocatalysts for the synthesis of complex dioxolane structures with high stereoselectivity.

Photoredox Catalysis: This technique utilizes visible light to initiate redox reactions, offering a powerful tool for organic synthesis under mild conditions. usp.brrsc.org Eosin Y, a well-known organic dye, has been successfully employed as a photocatalyst for the acetalization of aldehydes using green LED light. ymerdigital.com The application of photoredox catalysis can be extended to various transformations of dioxolanes, including C-H functionalization and cross-coupling reactions. catalysis.blog The development of novel photocatalysts, including those based on earth-abundant metals or purely organic structures, will be a key research direction. usp.br Furthermore, the combination of photoredox catalysis with other catalytic methods, such as dual catalysis, holds immense potential for discovering new and unprecedented reactivity of dioxolanes. acs.org

Exploration of New Reactivity Modes and Unconventional Transformations

Beyond their traditional role as protecting groups for carbonyl compounds, researchers are exploring new ways to utilize the reactivity of the dioxolane ring. wikipedia.org This includes developing novel ring-opening reactions, cycloadditions, and rearrangements to access a wider range of molecular architectures.

One area of interest is the radical chemistry of dioxolanes. The generation of dioxolanyl radicals through photoredox catalysis opens up possibilities for their use in conjugate addition reactions and other carbon-carbon bond-forming transformations. ethz.ch Further investigation into the factors controlling the regioselectivity and stereoselectivity of these radical reactions is warranted.

Another emerging trend is the use of dioxolanes as precursors to other functional groups. For example, the ring-expansion of dioxolanes to form larger heterocyclic systems, such as dioxanes, has been demonstrated. wikipedia.org Exploring the scope and limitations of these unconventional transformations will be a key focus of future research.

High-Throughput Experimentation and Automated Synthesis of Dioxolane Libraries

To accelerate the discovery of new dioxolane-based compounds with desired properties, high-throughput experimentation (HTE) and automated synthesis are becoming indispensable tools. youtube.comyoutube.com HTE allows for the rapid screening of a large number of reaction conditions in parallel, using multi-well plates and robotic liquid handlers. youtube.com This approach can significantly speed up the optimization of synthetic routes to dioxolanes and other molecules.

Automated synthesis platforms can be used to generate libraries of dioxolane derivatives with diverse structures. whiterose.ac.uklabmanager.comsynplechem.com These libraries can then be screened for biological activity or other properties, facilitating the drug discovery process and the development of new materials. youtube.com The integration of automated synthesis with purification and analysis techniques, such as HPLC-MS, further streamlines the workflow. researchgate.net

The data generated from HTE and automated synthesis can also be used to train machine learning models, leading to more efficient and predictive approaches to chemical synthesis.

Predictive Modeling and Machine Learning Applications for Dioxolane Synthesis and Reactivity

The application of computational tools, including predictive modeling and machine learning (ML), is set to revolutionize the way chemists approach dioxolane synthesis and reactivity. ucla.edu By analyzing large datasets of chemical reactions, ML algorithms can identify patterns and relationships that are not readily apparent to human researchers. nips.cc

These models can be used to predict the outcome of a reaction, such as the yield or stereoselectivity, based on the starting materials and reaction conditions. ucla.edu This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction parameters. whiterose.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.